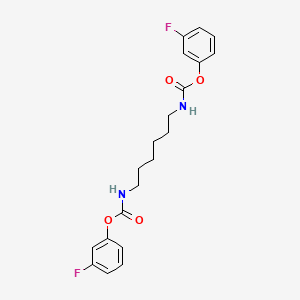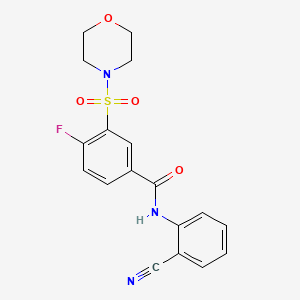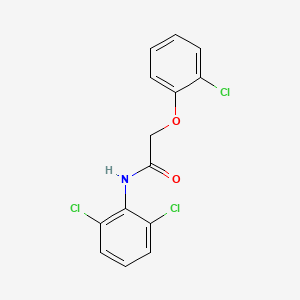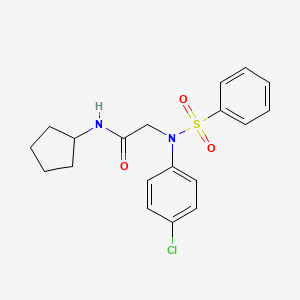
bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate (BPHDC) is a compound that has been extensively studied for its potential applications in scientific research. It is a carbamate derivative that has been synthesized using a variety of methods, and has been shown to have a number of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate is not well understood, but it is believed to involve the binding of the compound to DNA. This binding may alter the structure of the DNA, leading to changes in gene expression and other cellular processes. bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate may also interact with other proteins and enzymes in the cell, leading to further changes in cellular function.
Biochemical and Physiological Effects:
bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, suggesting that it may have potential as an anti-cancer agent. bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate is its specificity for DNA. This makes it a valuable tool for researchers studying DNA-related processes. However, bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate can be difficult to work with due to its low solubility in aqueous solutions. This can make it challenging to use in certain experiments, and may limit its potential applications.
Direcciones Futuras
There are a number of potential future directions for research involving bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate. One area of interest is the development of new methods for synthesizing the compound, with the goal of improving yields and purity. Another area of research involves the development of new applications for bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate, such as its use in the detection of RNA or other nucleic acids. Finally, researchers may explore the potential therapeutic applications of bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate, such as its use as an anti-cancer agent or in the treatment of inflammatory diseases.
Conclusion:
Bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate is a compound with a number of potential applications in scientific research. Its specificity for DNA makes it a valuable tool for researchers studying DNA-related processes, and its interesting biochemical and physiological effects make it a promising candidate for therapeutic applications. While there are limitations to working with bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate, continued research in this area may lead to new discoveries and applications for this compound.
Métodos De Síntesis
Bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate can be synthesized using a variety of methods, including the reaction of 1,6-hexanediamine with 3-fluorophenyl isocyanate, followed by the reaction of the resulting intermediate with phosgene. Another method involves the reaction of 3-fluorophenyl isocyanate with bis(6-aminohexyl) carbonate, followed by the reaction of the resulting intermediate with phosgene. These methods have been shown to be effective in synthesizing bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate in high yields and purity.
Aplicaciones Científicas De Investigación
Bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate has been shown to have a number of potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for the detection of DNA. bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate has been shown to bind specifically to DNA, and its fluorescence can be used to detect the presence of DNA in a sample. This makes it a valuable tool for researchers studying DNA-protein interactions, DNA damage and repair, and other DNA-related processes.
Propiedades
IUPAC Name |
(3-fluorophenyl) N-[6-[(3-fluorophenoxy)carbonylamino]hexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O4/c21-15-7-5-9-17(13-15)27-19(25)23-11-3-1-2-4-12-24-20(26)28-18-10-6-8-16(22)14-18/h5-10,13-14H,1-4,11-12H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODMYVCWBNESNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC(=O)NCCCCCCNC(=O)OC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5030953.png)

![N,N-diethyl-2-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanamine dihydrochloride](/img/structure/B5030962.png)

![N~1~-(2-methoxybenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5030971.png)
![ethyl 7-chloro-8-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate hydrochloride](/img/structure/B5030984.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5030986.png)
![5-acetyl-4-(3-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5030987.png)
![N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B5031011.png)


![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine](/img/structure/B5031023.png)
